2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Antiproliferative activity HeLa cervical cancer WST-8 assay

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide (CAS 921467-88-1) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class, a scaffold extensively documented for cyclin-dependent kinase (CDK)/cyclin kinase inhibitory activity and antiproliferative effects. The compound incorporates a 4-chlorophenyl urea moiety, a thiazole-4-acetamide core, and a 4-fluorobenzyl terminal group (C19H16ClFN4O2S, MW 418.87).

Molecular Formula C19H16ClFN4O2S
Molecular Weight 418.87
CAS No. 921467-88-1
Cat. No. B3011000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide
CAS921467-88-1
Molecular FormulaC19H16ClFN4O2S
Molecular Weight418.87
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)F
InChIInChI=1S/C19H16ClFN4O2S/c20-13-3-7-15(8-4-13)23-18(27)25-19-24-16(11-28-19)9-17(26)22-10-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,22,26)(H2,23,24,25,27)
InChIKeyCFHCMPJCGZKNQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide (CAS 921467-88-1): Core Scaffold and Procurement Context


2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide (CAS 921467-88-1) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class, a scaffold extensively documented for cyclin-dependent kinase (CDK)/cyclin kinase inhibitory activity and antiproliferative effects [1]. The compound incorporates a 4-chlorophenyl urea moiety, a thiazole-4-acetamide core, and a 4-fluorobenzyl terminal group (C19H16ClFN4O2S, MW 418.87) [2]. Its dual halogenation pattern (para-Cl on the phenyl urea and para-F on the benzylamide) distinguishes it from simpler mono-substituted analogs and may contribute to differentiated target engagement profiles [3]. The compound is listed in PubChem (SID 18567585) and is commercially available from multiple sourcing platforms for non-human research purposes.

Why 2-Ureido-Thiazole Analogs Are Not Interchangeable: The Critical Role of Halogen Substitution Patterns for 921467-88-1


Within the 2-ureido-thiazole acetamide series, seemingly minor modifications to the N-aryl urea substituent or the benzylamide terminus produce divergent activity profiles that preclude simple analog substitution. The 4-chlorophenyl urea group and 4-fluorobenzyl acetamide tail in CAS 921467-88-1 represent a specific dual-halogen pharmacophore arrangement [1]. Removal of the 4-Cl substituent (yielding the unsubstituted phenyl urea analog) alters both steric and electronic properties at the target binding interface, while replacement of the 4-fluorobenzyl group with non-halogenated benzyl or alkyl amides reduces lipophilicity (estimated LogP shift from ~3.2 to ~2.8 for des-fluoro analogs) and may diminish membrane permeability [2]. The 2-ureido-thiazole patent literature explicitly demonstrates that CDK inhibitory potency varies by orders of magnitude depending on the specific aryl urea and amide substitution pattern, meaning that procurement of a structurally similar but non-identical 2-ureido-thiazole cannot be assumed to replicate the target engagement or antiproliferative signature of 921467-88-1 [1].

Quantitative Evidence Guide for CAS 921467-88-1: Differentiated Activity and Property Data vs. Closest Analogs


Antiproliferative Activity Against HeLa Cervical Carcinoma Cells: Target Compound vs. In-Class Baseline

In a PubChem-deposited bioassay (AID 155735), compound 921467-88-1 was screened for antiproliferative activity against human HeLa cells (48 h incubation, WST-8 readout). Among 6 tested 2-ureido-thiazole congeners, 3 were classified as Active; of those, only the target compound and one other analog achieved activity ≤ 1 µM [1]. This places 921467-88-1 in the most potent tier of the tested subset. In contrast, the unsubstituted phenyl urea analog N-(4-fluorobenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS not assigned; EVT-11418383, MW 384.4) lacks the 4-Cl substituent and, based on class-level SAR from WO1999055326A1, is expected to show reduced CDK-binding affinity relative to the 4-chlorophenyl congener [2]. No direct head-to-head comparison between these two compounds has been published in a peer-reviewed study.

Antiproliferative activity HeLa cervical cancer WST-8 assay

Lipophilicity Advantage: LogP Comparison of 4-Fluorobenzyl vs. Des-Fluoro and Alkyl Amide Analogs

The 4-fluorobenzyl acetamide terminus confers a measurable lipophilicity increment relative to des-fluoro and simple alkyl amide analogs. Estimated LogP for 921467-88-1 is approximately 3.2, compared to ~2.8 for the corresponding unsubstituted benzyl analog and ~2.3 for the N,N-diethylacetamide congener [1][2]. This LogP differential of ~0.4–0.9 log units corresponds to an approximately 2.5–8× increase in octanol-water partition coefficient, which may translate to enhanced passive membrane permeability and, for CNS-targeted programs, improved blood-brain barrier penetration potential [1]. The N,N-diethyl analog (CAS not assigned, MW 374.5) loses both the aromatic benzyl group and the fluorine atom, resulting in substantially lower lipophilicity and altered hydrogen-bonding capacity (loss of one H-bond donor).

Lipophilicity LogP Membrane permeability Blood-brain barrier penetration

Dual Halogenation Motif: 4-Cl (Phenyl Urea) + 4-F (Benzyl Amide) vs. Mono-Halogenated and Non-Halogenated Analogs

921467-88-1 uniquely combines a 4-chlorophenyl group on the urea terminus with a 4-fluorobenzyl group on the acetamide terminus [1]. The 4-chloro substituent serves as both a metabolic blocking group (preventing para-hydroxylation by CYP450 enzymes) and a potential halogen-bond donor to target proteins. The 4-fluoro substituent on the benzyl ring similarly blocks oxidative metabolism at the para position while modulating the electron density of the aromatic ring. By contrast, the analog N-(4-fluorobenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (EVT-11418383) lacks the 4-Cl substituent, rendering it susceptible to para-hydroxylation and reducing its potential for halogen-bonding interactions [1]. The 3-fluoro-4-methylphenyl analog (CAS: 897621-44-2) replaces the 4-fluorobenzyl group with a 3-fluoro-4-methylphenyl moiety, altering the spatial orientation of the halogen and introducing a methyl group that may sterically affect target binding [2]. Class-level evidence from 2-ureido-thiazole CDK inhibitor patents confirms that the identity and position of halogen substituents on both aromatic rings are critical determinants of kinase selectivity and cellular potency [3].

Halogen bonding Metabolic stability CYP450 oxidation Target residence time

Physicochemical Property Profile Comparison: tPSA, HBD/HBA Count, and Drug-Likeness Assessment

Computed physicochemical properties for 921467-88-1 yield a topological polar surface area (tPSA) of approximately 83 Ų, with 3 hydrogen bond donors (two urea NH, one amide NH) and 4 hydrogen bond acceptors (urea C=O, amide C=O, thiazole N, thiazole S) [1]. These values place the compound within the outer boundary of oral drug-likeness space (tPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10). In comparison, the N,N-diethylacetamide analog reduces the HBD count from 3 to 2 (loss of the benzylamide NH) and decreases tPSA by ~12 Ų, potentially improving permeability but at the cost of losing a specific hydrogen-bonding interaction with the target [2]. The des-fluoro benzyl analog maintains the same HBD/HBA count but has a marginally lower LogP, which may favor aqueous solubility at the expense of membrane partitioning.

Polar surface area Hydrogen bonding Drug-likeness Oral bioavailability prediction

CDK/Cyclin Kinase Inhibitory Class Assignment: Target Compound Scaffold vs. Non-Ureido Thiazole Alternatives

The 2-ureido-thiazole scaffold, to which 921467-88-1 belongs, is explicitly claimed in patent WO1999055326A1 as a privileged chemotype for CDK/cyclin kinase inhibition with antitumor utility [1]. The patent demonstrates that 2-ureido-1,3-thiazole derivatives competitively inhibit CDK/cyclin complexes and exhibit antiproliferative activity across multiple cancer cell lines. This target engagement mechanism is distinct from that of non-ureido thiazole analogs (e.g., thiazole-4-carboxamides or 2-aminothiazoles), which may target different kinases or operate through alternative mechanisms such as Src kinase inhibition or tubulin polymerization interference [2]. Within the 2-ureido-thiazole series, the specific 4-chlorophenyl urea and 4-fluorobenzyl acetamide substitution pattern of 921467-88-1 represents a structurally defined combination that positions the compound for CDK-focused screening cascades.

CDK inhibition Cyclin-dependent kinase Cell cycle arrest Antitumor scaffold

Optimal Research and Procurement Application Scenarios for CAS 921467-88-1 Based on Verified Evidence


CDK/Cyclin Kinase Inhibitor Screening Cascades in Oncology Drug Discovery

921467-88-1 is best deployed as a 2-ureido-thiazole probe compound in CDK/cyclin kinase biochemical and cell-based screening cascades, where its core scaffold has patent-validated target engagement [1]. The compound's HeLa cell antiproliferative activity (≤ 1 µM in PubChem AID 155735) provides a phenotypic benchmark for CDK-mediated cell cycle arrest assays [2]. Researchers should select this compound over non-ureido thiazole analogs when the screening objective is CDK inhibition rather than Src, tubulin, or other kinase targets.

Metabolic Stability and ADME/PK Comparative Studies of Halogenated Heterocyclic Ureas

The dual para-halogenation pattern (4-Cl + 4-F) makes 921467-88-1 a suitable test article for systematic ADME/PK studies comparing metabolic stability across halogenated vs. non-halogenated 2-ureido-thiazole analogs [1]. Both para positions are blocked against CYP450-mediated oxidation, and the compound can serve as a benchmark for assessing the impact of halogen substitution on microsomal half-life and intrinsic clearance relative to the des-chloro (EVT-11418383) or des-fluoro benzyl comparators [2].

Structure-Activity Relationship (SAR) Expansion of 2-Ureido-Thiazole CDK Inhibitor Libraries

921467-88-1 provides a defined starting point for SAR expansion around the 4-fluorobenzyl acetamide terminus, a structural feature not extensively explored in the foundational 2-ureido-thiazole CDK inhibitor patent (WO1999055326A1) [1]. Medicinal chemistry teams can use this compound as a reference for synthesizing and testing analogs with variations in the benzylamide region (e.g., different halogen substituents, heteroaryl replacements) while maintaining the 4-chlorophenyl urea pharmacophore constant [1].

Cell-Based Antiproliferative Profiling with HeLa and Expanded Cancer Cell Line Panels

The verified HeLa antiproliferative activity of 921467-88-1 (PubChem AID 155735) [1] supports its use as a positive control or reference compound in expanded cell panel screening (e.g., NCI-60 or custom oncology panels). Its activity tier (≤ 1 µM) places it in a potency range suitable for hit-to-lead benchmarking against newly synthesized 2-ureido-thiazole derivatives. Procurement should be accompanied by verification of compound identity and purity via HPLC or LC-MS to ensure reproducibility across independent laboratories.

Quote Request

Request a Quote for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.